

Cyclopropyl(3-nitrophenyl)methanone as a medical intermediate

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Compound of Interest

Compound Name:	Cyclopropyl(3-nitrophenyl)methanone
Cat. No.:	B1346512

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An In-depth Technical Guide to **Cyclopropyl(3-nitrophenyl)methanone** as a Medical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropyl(3-nitrophenyl)methanone (CAS No. 5680-51-3) is a specialized chemical intermediate whose value in medicinal chemistry is intrinsically linked to its role as a precursor. [1][2][3] While not typically a final drug substance, it serves as a critical building block for introducing the (3-aminophenyl)(cyclopropyl)methanone scaffold into more complex molecules. The presence of the nitro group, while posing synthetic challenges, is a strategic feature, allowing for its reduction to a versatile primary amine. This guide provides a comprehensive overview of its synthesis, core application, and the mechanistic principles governing its use, offering field-proven insights for its practical application in drug discovery and development.

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

In modern medicinal chemistry, the cyclopropyl group is a highly valued substituent. Its rigid, three-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the

cyclopropyl group is often used to block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

When combined with an aminophenyl ketone framework, the cyclopropyl ketone moiety becomes a powerful and versatile scaffold for building a diverse range of potential therapeutic agents. The primary challenge, however, lies in the efficient synthesis of these building blocks.

Cyclopropyl(3-nitrophenyl)methanone represents a key solution to this challenge, serving as a stable precursor that can be reliably converted into the desired aminophenyl derivative at a late stage of a synthetic sequence.

Physicochemical Properties and Characterization

A clear understanding of the physical and chemical properties of **Cyclopropyl(3-nitrophenyl)methanone** is essential for its effective use in synthesis.

Property	Value	Source(s)
CAS Number	5680-51-3	[1] [2] [3]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1] [3]
Molecular Weight	191.186 g/mol	[1]
Appearance	Solid (form may vary)	
Storage Temp.	2-8°C	[4]

Standard analytical techniques for confirming the identity and purity of this intermediate include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectra would show characteristic signals for the cyclopropyl protons, the aromatic protons of the 3-nitrophenyl ring, and the carbonyl stretch in the IR spectrum.

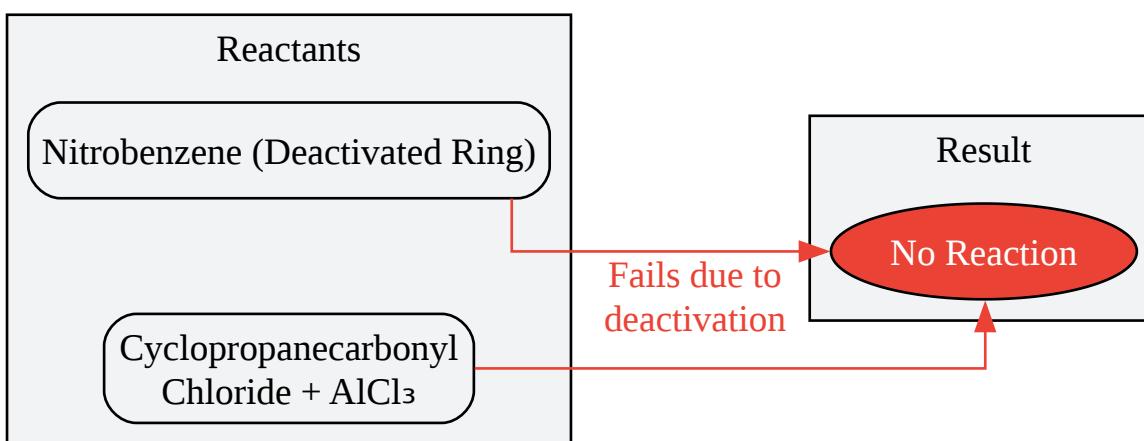
Synthetic Pathways and Mechanistic Considerations

The synthesis of **Cyclopropyl(3-nitrophenyl)methanone** is not straightforward. The substitution pattern of the phenyl ring presents significant regioselectivity challenges.

Understanding these challenges is key to appreciating the choice of synthetic route.

The Challenge of Direct Synthesis: Friedel-Crafts Acylation

The most direct conceptual route, a Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride, is mechanistically unviable.^[5] The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution.^{[6][7][8]} The Lewis acid catalyst (e.g., AlCl_3) would complex with the nitro group, further deactivating the ring and preventing the reaction.^[7]

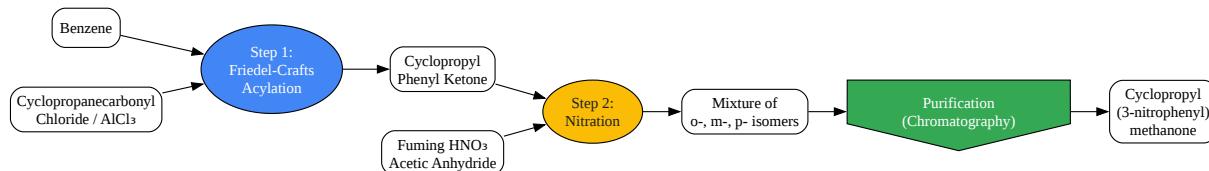


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Caption: Failed Friedel-Crafts Acylation of Nitrobenzene.

A Viable Two-Step Pathway: Acylation Followed by Nitration

A more practical, albeit challenging, approach involves a two-step sequence: the Friedel-Crafts acylation of benzene to form cyclopropyl phenyl ketone, followed by the nitration of this intermediate.^[9]

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Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of Cyclopropyl Phenyl Ketone (Precursor)[9]

- Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).
- Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
- Reaction: After addition, allow the mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours.
- Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
- Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
- Washing & Drying: Combine the organic layers and wash successively with 10% HCl, water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

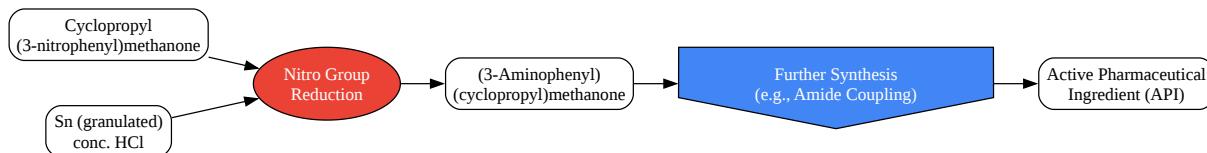
- Concentration: Filter and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.[10]

Protocol 2: Nitration of Cyclopropyl Phenyl Ketone[9][11]

- Preparation of Nitrating Agent (Caution): In a flask cooled to 0 °C, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during this in-situ preparation of acetyl nitrate.
- Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0 °C.
- Addition: Slowly add the prepared acetyl nitrate solution dropwise to the ketone solution, maintaining the reaction temperature between 0-5 °C.
- Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by pouring it into ice water. Extract the product with an organic solvent (e.g., dichloromethane).
- Purification: The resulting crude product is a mixture of ortho, meta, and para isomers. The desired meta-isomer, **Cyclopropyl(3-nitrophenyl)methanone**, must be isolated via column chromatography or fractional crystallization. This purification step is critical and often presents the most significant challenge in the overall synthesis.

Core Application: Reduction to the Key Amino Intermediate

The primary and most crucial application of **Cyclopropyl(3-nitrophenyl)methanone** is its conversion to (3-aminophenyl)(cyclopropyl)methanone. The amino group is a versatile functional handle for subsequent chemical transformations, such as amide bond formation, sulfonylation, or diazotization, enabling the construction of complex drug candidates.



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